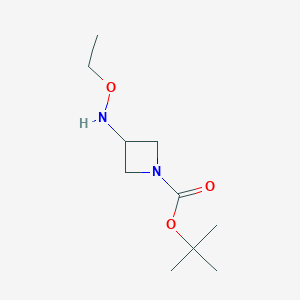

Tert-butyl 3-(ethoxyamino)azetidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The tert-butyl 3-(ethoxyamino)azetidine-1-carboxylate is a compound that falls within the category of azetidine derivatives. Azetidines are four-membered nitrogen-containing heterocycles that are of interest due to their presence in biologically active molecules and potential use in medicinal chemistry. The tert-butyl group attached to the azetidine ring is a common protecting group used in organic synthesis to improve the steric bulk and alter the reactivity of the molecule.

Synthesis Analysis

The synthesis of azetidine derivatives can be complex, involving multiple steps and the careful selection of starting materials and reagents. For example, the synthesis of di- and tri-organotin derivatives of a related azetidine compound was achieved by using a protected azetidine precursor . Another synthesis route described the transformation of an acetonide protected azir

Applications De Recherche Scientifique

Synthesis and Modification

- Tert-butyl 3-(ethoxyamino)azetidine-1-carboxylate and its derivatives have been synthesized for various scientific applications. For instance, azetidine-2-carboxylic acid analogs with different heteroatomic side chains have been created for studying the influence of conformation on peptide activity (Sajjadi & Lubell, 2008). Similarly, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound, has been synthesized to explore chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).

Building Blocks in Medicinal Chemistry

- Protected 3-haloazetidines, closely related to tert-butyl 3-(ethoxyamino)azetidine-1-carboxylate, are utilized as versatile building blocks in medicinal chemistry. These compounds have been employed in the synthesis of high-value azetidine-3-carboxylic acid derivatives (Ji, Wojtas, & Lopchuk, 2018).

Intermediate in Pharmaceutical Synthesis

- It also plays a role as an intermediate in the synthesis of pharmaceutical compounds. For instance, tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate, a derivative of tert-butyl 3-(ethoxyamino)azetidine-1-carboxylate, has been synthesized as an intermediate of a target mTOR targeted PROTAC molecule (Zhang et al., 2022).

Role in Organic Synthesis

- In organic chemistry, derivatives of tert-butyl 3-(ethoxyamino)azetidine-1-carboxylate are used in various syntheses and structural modifications, contributing to the development of new compounds with potential applications in different fields, including the pharmaceutical industry (Vorona et al., 2007).

Applications in Crystallography

- The compound has also found applications in crystallography studies, where its structure and properties are analyzed to understand its behavior in different chemical environments and potential use in material sciences (Moriguchi et al., 2014).

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl 3-(ethoxyamino)azetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-5-14-11-8-6-12(7-8)9(13)15-10(2,3)4/h8,11H,5-7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVJWDGFZUAHTKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCONC1CN(C1)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B3000677.png)

![N-(4-Bromo-phenyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B3000679.png)

![5-bromo-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)furan-2-carboxamide](/img/structure/B3000681.png)

![3-Methoxy-N-[(4-methoxythian-4-yl)methyl]benzamide](/img/structure/B3000683.png)

![1,7-dimethyl-3-phenethyl-9-(p-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3000689.png)

![1-[[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B3000695.png)

![2-Chloro-1-[3-[2-(furan-2-yl)-2-oxoethyl]morpholin-4-yl]propan-1-one](/img/structure/B3000698.png)